An In-depth Technical Guide to the Synthesis and Structural Elucidation of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide
An In-depth Technical Guide to the Synthesis and Structural Elucidation of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical properties and the methodologies for its preparation and validation.
Introduction and Rationale
N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide belongs to the benzamide class of compounds, a scaffold known for a wide range of biological activities.[1] The presence of an amino group, a methoxy substituent, and a pentyloxy chain suggests potential for this molecule to interact with biological targets where hydrogen bonding, hydrophobicity, and specific steric arrangements are critical. Substituted benzamides have been explored as antiproliferative agents, kinase inhibitors, and modulators of various signaling pathways.[2][3][4] The structural features of this particular molecule, combining a flexible lipophilic tail with a substituted aniline moiety, make it a person of interest for structure-activity relationship (SAR) studies in medicinal chemistry.
This document outlines a robust workflow for the synthesis, purification, and comprehensive structural characterization of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, ensuring high purity and unambiguous identification.
Retrosynthetic Analysis and Proposed Synthesis
The molecular structure of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is logically disconnected at the amide bond. This suggests a straightforward convergent synthesis from two key precursors: 4-(pentyloxy)benzoic acid and 2-methoxy-5-nitroaniline , followed by reduction of the nitro group.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
2.1.1. 4-(Pentyloxy)benzoic acid
This precursor can be synthesized from 4-hydroxybenzoic acid and 1-bromopentane via a standard Williamson ether synthesis.
-
Protocol:
-
Dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as DMF or acetone.
-
Add a base, typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Add 1-bromopentane to the reaction mixture.
-
Heat the mixture to facilitate the nucleophilic substitution reaction.
-
Upon completion, the reaction is worked up by acidification to precipitate the carboxylic acid, which can then be purified by recrystallization.[5][6][7][8]
-
2.1.2. 5-Amino-2-methoxyaniline
This precursor is efficiently prepared by the reduction of commercially available 2-methoxy-5-nitroaniline.
-
Protocol:
-
Dissolve 2-methoxy-5-nitroaniline in a solvent such as ethanol or ethyl acetate.[9]
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.[10]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the desired product.
-
Amide Coupling and Final Synthesis
The final product is synthesized by forming an amide bond between 4-(pentyloxy)benzoic acid and 5-amino-2-methoxyaniline. Standard peptide coupling reagents are ideal for this transformation to ensure high yield and purity.[2]
-
Protocol:
-
Dissolve 4-(pentyloxy)benzoic acid in a suitable solvent like DMF or dichloromethane (DCM).
-
Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid for amide bond formation.[2]
-
Add 5-amino-2-methoxyaniline to the reaction mixture.
-
Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.[2]
-
Stir the reaction at room temperature until completion.
-
The product is isolated through an aqueous workup and purified using column chromatography.
-
Caption: Proposed synthetic workflow for the target molecule.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous confirmation of the molecular structure of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | Positive mode: [M+H]⁺ peak at m/z corresponding to C₂₀H₂₇N₂O₃. |
| High-Resolution MS (HRMS) | Provides the exact mass, confirming the elemental composition. |
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine and amide) | 3400-3200 |
| C=O stretch (amide) | 1680-1630 |
| C-O stretch (ether) | 1250-1000 |
| Aromatic C-H stretch | ~3100-3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The predicted chemical shifts are based on the analysis of similar structures.[11][12][13][14]
3.3.1. ¹H NMR Spectroscopy
-
Pentyloxy Chain: A triplet at ~0.9 ppm (CH₃), multiplets between ~1.3-1.8 ppm (3x CH₂), and a triplet at ~4.0 ppm (-O-CH₂-).
-
Aromatic Protons (4-pentyloxybenzoyl moiety): Two doublets in the range of ~6.9-7.9 ppm, integrating to 2H each, exhibiting an AX or AA'BB' coupling pattern.
-
Aromatic Protons (5-amino-2-methoxyphenyl moiety): Three aromatic protons in the range of ~6.5-7.5 ppm, exhibiting characteristic ortho and meta couplings.
-
Methoxy Group: A singlet at ~3.8 ppm (O-CH₃).
-
Amine Group: A broad singlet at ~4.5-5.5 ppm (NH₂), which is exchangeable with D₂O.
-
Amide Proton: A singlet at ~8.5-9.5 ppm (NH-C=O), which is also D₂O exchangeable.
3.3.2. ¹³C NMR Spectroscopy
-
Pentyloxy Chain: Aliphatic signals between ~14-70 ppm.
-
Aromatic Carbons: Signals in the range of ~110-160 ppm.
-
Methoxy Carbon: A signal around ~55 ppm.
-
Carbonyl Carbon: A signal in the downfield region, ~165-170 ppm.
3.3.3. 2D NMR Experiments
-
COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, confirming the spin systems of the pentyloxy chain and the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity of the entire molecule, for instance, by observing a correlation from the amide proton to the carbonyl carbon and the adjacent aromatic carbon.
Caption: Workflow for compound characterization and validation.
Physicochemical Properties and Solubility
-
Appearance: Expected to be an off-white to pale yellow solid.
-
Solubility: Due to the presence of the pentyloxy chain, the compound is expected to be soluble in organic solvents like DMSO, DMF, and ethanol.[15] Its aqueous solubility is likely to be low.
-
Melting Point: The melting point will be determined using a standard melting point apparatus and is a key indicator of purity.
Conclusion
This guide provides a comprehensive and technically sound framework for the synthesis and structural elucidation of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. By following the detailed protocols for synthesis, purification, and multi-technique characterization, researchers can confidently prepare and validate this molecule for further investigation in drug discovery and development programs. The combination of a robust synthetic route and a thorough analytical workflow ensures the integrity and reproducibility of the scientific data generated.
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